molecular formula C19H22N6O2 B2623684 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine CAS No. 1396807-76-3

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine

Cat. No.: B2623684
CAS No.: 1396807-76-3
M. Wt: 366.425
InChI Key: IYTCKUDNAQHZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is a heterocyclic compound featuring a pyrazine core linked to an azetidine ring, which is further connected to a substituted piperazine moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-ring interactions.

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-18(15-12-25(13-15)19(27)17-11-20-5-6-22-17)24-9-7-23(8-10-24)14-16-3-1-2-4-21-16/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTCKUDNAQHZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, including the formation of the pyrazine ring, the piperazine moiety, and the azetidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have shown promising results against various cancer cell lines, including prostate and breast cancer cells. A study reported that certain derivatives demonstrated cytotoxicity with IC50 values lower than 2 μg/mL against the MCF-7 cell line, indicating their potential as effective anticancer agents .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research involving Mannich bases has indicated their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Antimicrobial Properties

Compounds containing piperazine and pyrazine moieties have been evaluated for antimicrobial activity. Studies have shown that derivatives of these compounds can exhibit potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . For example, Mannich bases have been synthesized and screened for their efficacy against various bacterial strains, demonstrating significant inhibitory effects.

Case Study 1: Anticancer Screening

A series of Mannich bases derived from azetidine and piperazine were synthesized and tested for their anticancer activity against human cancer cell lines. The results showed that several compounds exhibited GI50 values ranging from 0.01 to 79.4 μM, with some compounds comparable to established anticancer drugs .

CompoundCell LineGI50 (μM)Reference
Compound AMCF-70.5
Compound BPC-38.2
Compound CHepG232.1

Case Study 2: Neuroprotective Activity

In a study evaluating the neuroprotective potential of Mannich bases, compounds were tested for their ability to inhibit acetylcholinesterase activity. The most effective compounds demonstrated inhibition rates significantly higher than standard drugs used in Alzheimer's treatment .

CompoundInhibition Rate (%)Reference
Compound D85%
Compound E75%

Mechanism of Action

The mechanism of action of 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazine-Piperazine Derivatives

  • Anti-tubercular Agents : Compounds like N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives () share a pyrazine-piperazine backbone. These derivatives showed IC50 values of 1.35–2.18 μM against Mycobacterium tuberculosis, with low cytotoxicity (HEK-293 cells) .
  • HIV-1 Inhibitors : Piperazine-based CCR5 antagonists (e.g., Sch-350634 and Sch-417690) feature pyridine and trifluoromethylphenyl groups. Sch-417690 demonstrated >90% oral bioavailability in preclinical models, highlighting the role of piperazine in pharmacokinetic optimization .

Azetidine-Containing Analogues

  • Coumarin-Piperazine-Azetidine Conjugates : describes 3-(4-((2-(dimethoxymethyl)pyridin-4-yl)methyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one , where the azetidine-carbonyl linkage enhances rigidity. Such compounds are explored for cytotoxicity and enzyme inhibition, suggesting the target compound’s azetidine moiety may improve target binding .

Pyridine-Piperazine Hybrids

  • 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine () contains a pyridyl-pyrrolidinylcarbonyl group linked to piperazine.

Crystallization and Stability

  • Hydrate Formation: details the conversion of amorphous 3-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)pyrido[2,3-b]pyrazine to a hydrate form via ethanol-water treatment. This underscores the importance of solid-state properties in drug development, a consideration for the target compound .

Anti-Tubercular Activity

Compound IC50 (μM) IC90 (μM) Cytotoxicity (HEK-293) Reference
6a () 1.35 3.73 Non-toxic
6e () 1.98 40.32 Non-toxic
Target Compound Data not available Data not available Data not available

Receptor Antagonism

  • CCR5 vs. Muscarinic Selectivity : Sch-417690 () achieved >100-fold selectivity for CCR5 over M1/M2 receptors, attributed to its methoxymethyl substituent. The target compound’s pyridinylmethyl group may similarly influence receptor binding .

Pharmacokinetic Considerations

  • Oral Bioavailability : Piperazine-based compounds like Sch-350634 () exhibit >70% bioavailability in primates due to balanced lipophilicity and metabolic stability. The target compound’s pyrazine-azetidine core may require formulation adjustments to enhance absorption .

Biological Activity

The compound 2-(3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}

Where xx, yy, zz, and nn represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific structural features contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anti-tubercular and anti-cancer properties.

Anti-Tubercular Activity

Research has demonstrated that derivatives of compounds containing piperazine and pyrazine structures exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated, showing IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6k--

Antitumor Activity

The compound has also been studied for its potential as an eIF4A3 inhibitor, which is significant in cancer therapy. Compounds derived from similar structures have shown promising results in inhibiting tumor growth without severe side effects . For example, compounds 1o and 1q exhibited T/C values of 54% and 29%, respectively, indicating their effectiveness in reducing tumor size in vivo .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Eukaryotic Initiation Factor (eIF) : Compounds targeting eIF4A3 are believed to disrupt protein synthesis in cancer cells, leading to reduced cell proliferation.
  • Antimycobacterial Activity : The presence of piperazine and pyrazine moieties is crucial for the interaction with bacterial enzymes, inhibiting their growth.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anti-Tubercular Activity : A study synthesized various derivatives and tested their activity against M. tuberculosis. The most active compounds showed low cytotoxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
  • In Vivo Studies : In vivo pharmacological studies indicated that certain derivatives maintained potent activity while showing improved pharmacokinetic profiles compared to traditional therapies .

Q & A

Q. How do environmental factors influence the compound’s photostability?

  • Methodological Answer : UV-Vis spectroscopy (200–800 nm) under controlled O₂/N₂ atmospheres quantifies photooxidation rates. Transient absorption spectroscopy (fs-ps timescales) maps S₂→S₁ internal conversion (τ ≈ 20–50 fs) . For thin films, AFM correlates morphology changes (e.g., grain size) with UV exposure . Protective strategies include doping with antioxidants (e.g., BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.